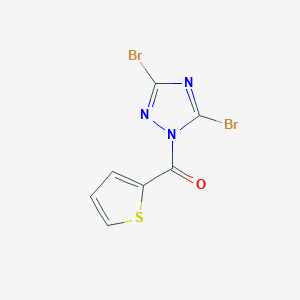
3,5-dibromo-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dibromo-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions, a thiophene-2-carbonyl group, and a 1H-1,2,4-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Attachment of the Thiophene-2-Carbonyl Group: The thiophene-2-carbonyl group can be introduced through acylation reactions using thiophene-2-carbonyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3,5-dibromo-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, potentially altering the oxidation state of the thiophene ring or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides) under appropriate conditions (e.g., solvents, temperature).
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) can be used.
Coupling Reactions: Catalysts such as palladium complexes and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended conjugation.
科学研究应用
3,5-dibromo-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or electronic components.
作用机制
The mechanism of action of 3,5-dibromo-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole depends on its specific application. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
3,5-dibromo-1H-1,2,4-triazole: Lacks the thiophene-2-carbonyl group.
1-(thiophene-2-carbonyl)-1H-1,2,4-triazole: Lacks the bromine atoms at the 3 and 5 positions.
3,5-dichloro-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole: Contains chlorine atoms instead of bromine.
Uniqueness
3,5-dibromo-1-(thiophene-2-carbonyl)-1H-1,2,4-triazole is unique due to the combination of bromine atoms and the thiophene-2-carbonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(3,5-dibromo-1,2,4-triazol-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3OS/c8-6-10-7(9)12(11-6)5(13)4-2-1-3-14-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPUJWAKDQBPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2571134.png)
![(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2571135.png)
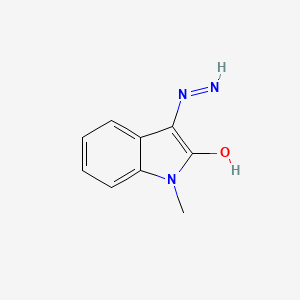
![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571137.png)
![1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2571139.png)
![5-ethyl-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2571140.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2571141.png)
![{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2571142.png)
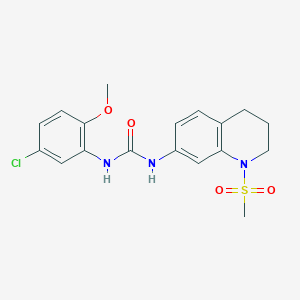
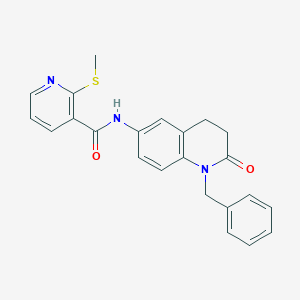
![2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2571148.png)

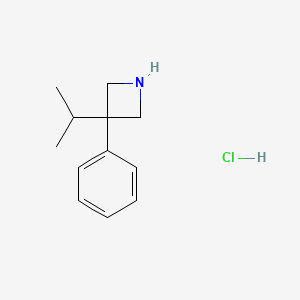
![(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide](/img/structure/B2571156.png)
